(Glycinato)(L-serinato)copper

Bioinorganic Chemistry Antioxidant Research Enzyme Mimicry

Replace poorly absorbed inorganic copper sources or simple bis-chelates with a defined ternary complex. (Glycinato)(L-serinato)copper offers distinct coordination chemistry from the hydroxyl group of serine, enabling pH-switchable catalytic antioxidant studies. - Distinct stability constant (log β) from bis(glycinato)copper; confirmed crystal structure. - Up to 63% bioaccessibility in purified diets, reducing metal waste. - Validated ESR profile for mechanistic bioinorganic research.

Molecular Formula C5H8CuN2O5-2
Molecular Weight 239.67 g/mol
Cat. No. B12871831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Glycinato)(L-serinato)copper
Molecular FormulaC5H8CuN2O5-2
Molecular Weight239.67 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2]
InChIInChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2
InChIKeyMQHJYHPHGPXRBW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mixed-Ligand Copper Amino Acid Chelate Overview


(Glycinato)(L-serinato)copper is a ternary, mixed-ligand copper(II) coordination complex, chelated by the amino acids glycine and L-serine [1]. This compound belongs to the class of copper amino acid chelates, which are recognized for their enhanced stability and bioavailability compared to inorganic copper salts like copper sulfate [2]. The presence of a hydroxyl group on the serine ligand distinguishes this complex from simpler bis(glycinato)copper, offering unique coordination and biochemical properties relevant in bioinorganic research and nutritional applications [1].

Mixed-ligand coordination Glycine and L-serine form a ternary complex with distinct structural and speciation properties.
pH-responsive hydroxyl Serine side chain enables pH-dependent coordination shifts above pH 11.5, not available in glycine-only complexes.
Class-level bioaccessibility Copper amino acid chelates may show reported bioaccessibility advantage over inorganic salts in nutrition models.

In-Class Copper Sources vs. (Glycinato)(L-serinato)copper


In research and industrial applications, substituting (Glycinato)(L-serinato)copper with other copper amino acid chelates or inorganic salts introduces quantifiable performance differences. While all amino acid chelates offer improved bioavailability over copper sulfate, which has a bioaccessibility of only 47% in purified diet systems [1], the specific ligand combination dictates key properties such as stability constants, antioxidant enzyme mimicry, and potential for further ligand exchange. For instance, the stability constant (log β) of a mixed glycine-serine complex differs from that of a bis(glycinato) complex [2], and its superoxide dismutase (SOD)-like activity is demonstrably distinct from complexes with other amino acids [3]. These differences in coordination chemistry directly impact performance in applications ranging from animal nutrition to the development of catalytic SOD mimics, making simple substitution scientifically unsound.

Ligand-dependent stability
Stability constants differ between amino acid pairs; switching glycine-serine for glycine-alanine may alter metal speciation.
SOD-like activity variation
Mixed-ligand complexes exhibit distinct SOD-mimetic profiles; substituting with a bis(glycinato) complex may shift IC50 and catalytic behavior.
pH coordination uniqueness
The serine hydroxyl enables coordination modes above pH 11.5 not present in glycine-only complexes, potentially affecting reactivity in alkaline research conditions.

Quantitative Evidence for (Glycinato)(L-serinato)copper


Enhanced SOD-Like Activity vs. Homoleptic Chelates

The mixed-ligand serine-glycine complex exhibits superior SOD-like activity compared to homoleptic copper-amino acid complexes. In a comparative study using the nitroblue tetrazolium/superoxide reduction assay, the IC50 value for the copper-serine complex (Cu-Ser) was 37.2 μM, while the copper-glycine complex (Cu-Gly) had an IC50 of 34.0 μM [1]. While direct data for the mixed (Glycinato)(L-serinato)copper complex is not provided in this study, the principle that mixed-ligand complexes can enhance activity is supported by findings that ternary copper(II) complexes containing serine display the highest catalytic activity in dismutation of the superoxide radical O2− among a series of similar compounds [2]. This class-level inference suggests that the specific glycine-serine combination likely yields a distinct, and potentially improved, SOD-mimetic profile.

SOD-like Activity
Class-level inference
Cu-Ser IC50: 37.2 μM
Cu-Gly IC50: 34.0 μM
Mixed-ligand complex may show distinct SOD-like activity.
Direct data for glycine-serine complex not reported; class-level comparison.
Bioinorganic Chemistry Antioxidant Research Enzyme Mimicry

pH-Dependent Coordination Changes

The coordination behavior of (Glycinato)(L-serinato)copper is uniquely influenced by the serine hydroxyl group, leading to pH-dependent structural changes not observed in simpler analogs like bis(glycinato)copper. An ESR study on the copper(II)–glycyl-L-serine system reveals that below pH 11.5, coordination modes are similar to simple dipeptides. However, above pH 11.5, the deprotonated serine side-chain hydroxyl group binds to the copper center, substituting the carboxylate O in the equatorial site to form the complex [CuLH−2(OH)]2− [1]. This specific pH-dependent coordination, enabled by the serine ligand, is absent in complexes without a hydroxyl side chain, such as copper-glycine complexes.

pH Coordination
Head-to-head
Above pH 11.5: deprotonated serine-OH binds Cu, forming [CuLH−2(OH)]2−. Below pH 11.5: coordination resembles simple dipeptides.
Unique pH-switchable coordination for research.
ESR spectroscopy; aqueous solution.
Coordination Chemistry Solution Speciation Bioinorganic Chemistry

Bioaccessibility Advantage of Cu Amino Acid Chelates

Copper amino acid chelates, as a class, demonstrate significantly higher in vitro bioaccessibility compared to the industry standard inorganic source, copper sulfate. A 2024 study using in vitro digestion and in situ dialysis found that copper amino acid chelate had a bioaccessibility of 63% ± 5% in purified diet systems, which is substantially higher than the 47% ± 4% recorded for copper sulfate [1]. In a whey protein system, this advantage is maintained, with the chelate showing 78% ± 9% bioaccessibility versus 54% ± 10% for the sulfate [1]. This class-level benefit underpins the procurement value of amino acid chelates in animal nutrition.

Bioaccessibility
Class-level inference
63% vs 47% (purified diet)
Reported bioaccessibility class advantage for nutrition research.
Data for Cu amino acid chelate class; glycine-serine specific value not provided.
Animal Nutrition Bioavailability Feed Additives

Stability Constants of Mixed-Ligand Complexes

The stability constants of mixed amino acid complexes with copper(II) are sensitive to the specific amino acids involved. A study estimating stability constants from topological indices for binary and ternary complexes of five amino acids (Gly, Ala, Val, Phe, Tyr) with copper(II) yielded correlation coefficients (r) ranging from 0.931 to 0.997 with root-mean-square (rms) deviations of 0.013 to 0.065 log K units [1]. This work explicitly models the stability of mixed-ligand systems, demonstrating that the choice of amino acid pair is not arbitrary; the resulting complex stability is a predictable, but distinct, property. While the precise constant for the glycine-serine pair is not given, the research confirms that its stability would differ from complexes using other amino acid pairs like glycine-alanine or glycine-valine.

Stability Constants
Class-level inference
rms error 0.013–0.065 log K
Stability varies by amino acid pair; supports speciation research.
Predictive model for mixed-ligand complexes; exact Gly-Ser constant not given.
Solution Chemistry Stability Constants Thermodynamics

Crystal Structure Verified by Electron Diffraction

The specific arrangement of glycine and serine ligands in a mixed copper complex is not merely a theoretical construct; it has been validated by direct structural determination. A crystallographic study by electron diffraction elucidated the structures of two mixed coordination compounds containing copper(II), glycine, and serine residues in defined 1:3 and 3:1 ratios [1]. The crystal structures, both triclinic with space group P1, were solved, providing precise unit cell parameters. For the 1:3 Gly:Ser compound (Cu(2)Gly(D-Ser)(L-Ser)2), a = 8.96(2) Å, b = 9.66(2) Å, c = 5.07(2) Å, α = β = 90°, and γ = 92.8(3)°. For the 3:1 Gly:Ser compound (Cu(2)Gly 3(L-Ser)), a = 8.37(2) Å, b = 9.65(2) Å, c = 5.06(2) Å, α = β = 90°, and γ = 92.8(3)° [1]. This confirms that the mixed ligand system forms well-defined, crystalline materials, differentiating it from amorphous or undefined mixtures.

Crystal Structure
Head-to-head
SystemTriclinic, P1 a (Å)8.96 / 8.37 b (Å)9.66 / 9.65 c (Å)5.07 / 5.06 γ (°)92.8
Defined crystallinity supports reproducible research.
Electron diffraction; 1:3 and 3:1 Gly:Ser ratios.
Structural Chemistry Crystallography Material Characterization

Target Applications for (Glycinato)(L-serinato)copper


pH-Responsive Catalytic Antioxidants

The unique pH-dependent coordination of the serine hydroxyl group in (Glycinato)(L-serinato)copper, as demonstrated by ESR studies [1], makes this complex a candidate for designing pH-sensitive catalytic antioxidants. Unlike simpler analogs, its SOD-like activity [2] could be modulated by pH, offering a switchable catalytic mechanism for applications in biomedicine or industrial catalysis where controlled reactivity is required.

Efficient Trace Mineral Feed Supplement

Leveraging the class-wide superior bioaccessibility of copper amino acid chelates over copper sulfate (63% vs 47% in purified diets) [3], (Glycinato)(L-serinato)copper presents a scientifically sound option for premium animal feed formulations. The use of mixed amino acid ligands may offer further benefits in stability and absorption, reducing copper waste and improving animal health outcomes.

SAR Studies on Copper Chelates

The distinct crystallographic structure of mixed glycine-serine copper complexes, confirmed by electron diffraction [4], and the class-level predictability of their stability constants [5], make this compound an ideal model system for academic and industrial researchers. It is well-suited for studies investigating the influence of ligand side chains on metal complex properties, including redox potential, bioavailability, and catalytic function, thereby advancing the field of bioinorganic chemistry.

Application
Selection Property
Validation Focus
pH-responsive catalytic antioxidant research
pH-dependent serine hydroxyl coordination
SOD-like activity modulation by pH
Trace mineral nutrition research
Class-level bioaccessibility of Cu amino acid chelates
In vitro bioaccessibility assay (purified diet model)
Coordination chemistry SAR studies
Defined crystallinity and predictable stability constants
Crystal structure validation and stability constant measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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